2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate

CDK6 inhibition Kinase selectivity Cyclin-dependent kinase

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate (CAS 345909-34-4), commonly known as fisetin hydrate, is the hydrated crystalline form of the naturally occurring flavonol fisetin (3,3′,4′,7-tetrahydroxyflavone). Belonging to the polyphenolic flavonoid class, fisetin is characterized by a 15-carbon (C6–C3–C6) flavone skeleton bearing four hydroxyl groups at positions 3, 7, 3′, and 4′, and notably lacking the 5-OH substitution present in its close structural analog quercetin—a distinction that fundamentally alters its physicochemical and biological interaction profile.

Molecular Formula C15H12O7
Molecular Weight 304.25 g/mol
CAS No. 345909-34-4
Cat. No. B1591608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate
CAS345909-34-4
Molecular FormulaC15H12O7
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O.O
InChIInChI=1S/C15H10O6.H2O/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h1-6,16-18,20H;1H2
InChIKeyGYHFUROKCOMWNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one Hydrate (CAS 345909-34-4): Fisetin Hydrate Identification, Physicochemical Class, and Procurement Context


2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate (CAS 345909-34-4), commonly known as fisetin hydrate, is the hydrated crystalline form of the naturally occurring flavonol fisetin (3,3′,4′,7-tetrahydroxyflavone) . Belonging to the polyphenolic flavonoid class, fisetin is characterized by a 15-carbon (C6–C3–C6) flavone skeleton bearing four hydroxyl groups at positions 3, 7, 3′, and 4′, and notably lacking the 5-OH substitution present in its close structural analog quercetin—a distinction that fundamentally alters its physicochemical and biological interaction profile [1]. The hydrate form is the most common commercially supplied solid-state variant, with molecular formula C₁₅H₁₀O₆·xH₂O and anhydrous molecular weight 286.24 g/mol, and is typically sourced at ≥95–98% purity for research and industrial applications .

Why Flavonol-Class Substitution Fails for 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one Hydrate: Structural Determinants of Differential Target Engagement and Physicochemical Behavior


Despite sharing the flavonol scaffold with quercetin, myricetin, and kaempferol, fisetin hydrate cannot be generically interchanged with these analogs. The critical structural distinction—absence of the 5-OH group on the A-ring (5-deoxyquercetin)—produces a fundamentally different hydrogen-bonding network that reorients the molecule within conserved ATP-binding pockets, as crystallographically demonstrated for CDK6 where fisetin adopts a binding pose rotated approximately 180° relative to quercetin, yielding a >30-fold difference in inhibitory potency [1]. This 5-OH deletion also alters the compound's physicochemical trajectory: fisetin exhibits approximately 35-fold higher aqueous solubility than quercetin (0.01045 vs. 0.0003 mg/mL), directly impacting formulation strategy and in vitro dosing reliability [2]. Furthermore, the hydroxylation pattern on the B-ring (3′,4′-dihydroxy) confers a distinct radical-scavenging electronic profile that does not scale linearly with the number of OH substituents, meaning that the more highly hydroxylated myricetin does not uniformly outperform fisetin across antioxidant assay platforms [3]. Consequently, substitution with a generic 'flavonol' or even a structurally adjacent analog carries a high risk of introducing uncontrolled variance in target engagement, solubility-driven experimental noise, and irreproducible biological readouts.

Quantitative Differentiation Evidence for 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one Hydrate Versus Closest Analogs: Head-to-Head and Cross-Study Comparators


CDK6 Kinase Inhibition: Fisetin Hydrate Exhibits 30.6-Fold Greater Potency Than Quercetin in an Equivalent Enzymatic Assay

In a direct comparative study of flavonoid inhibitors against the CDK6/cyclin D complex, fisetin (M03) inhibited CDK6 with an IC₅₀ of 0.85 μM, whereas quercetin (M06) required 26 μM to achieve the same level of inhibition—a 30.6-fold potency advantage for fisetin [1]. This quantitative difference is structurally rationalized by the crystal structure of the CDK6–fisetin complex (PDB: 1XO2), which reveals that fisetin binds the active kinase conformation with a unique orientation flipped approximately 180° relative to the quercetin binding mode observed in CDK2 and HCK, engaging the hinge-region backbone via its 4-keto and 3-OH groups while the 5-deoxy A-ring permits deeper occupancy of the hydrophobic pocket [2]. The molecular dynamics-derived binding affinity ranking across six flavonoids was M03 (fisetin) > chrysin > kaempferol > 3′,4′,7-trihydroxyflavone > quercetin > genistein > galangin, confirming that the 5-OH deletion, rather than mere hydroxyl count, is the dominant affinity determinant [1].

CDK6 inhibition Kinase selectivity Cyclin-dependent kinase

Lactate Dehydrogenase A (LDHA) Inhibition: Fisetin Hydrate Achieves Sub-Nanomolar Potency, Surpassing Quercetin Glycosides and Luteolin by Over 20-Fold

In a comprehensive in vitro screen of 17 flavonoids against human lactate dehydrogenase A (LDHA)—a rate-limiting enzyme in aerobic glycolysis and a validated cancer metabolism target—fisetin demonstrated an IC₅₀ of 0.066 μM, the most potent inhibitory activity in the panel [1]. Direct comparator compounds tested under identical conditions included quercetin 3-β-D-glucoside (IC₅₀ = 1.397 μM; 21.2-fold weaker), quercetin 3-galactoside (IC₅₀ = 1.917 μM; 29-fold weaker), luteolin (IC₅₀ = 1.792 μM; 27.2-fold weaker), and aglycone quercetin (IC₅₀ = 38.414 μM; 582-fold weaker). Lineweaver–Burk kinetic analysis established that fisetin acts as a competitive inhibitor of NADH binding with a Kᵢ of 0.024 μM, while comparator Kᵢ values ranged from 0.2799 to 2.1661 μM. Molecular dynamics simulations over 100 ns confirmed the stability of the fisetin–LDHA complex, with a calculated binding free energy of −33.928 kcal/mol, surpassing all other flavonoids tested [1].

LDHA inhibition Cancer metabolism Warburg effect

α-Glucosidase Inhibition: Fisetin Hydrate Demonstrates ~114-Fold Mass-Based Superiority Over the Clinical Standard Acarbose

In a standardized α-glucosidase inhibitory assay, fisetin exhibited an IC₅₀ of 9.38 ± 0.35 μg/mL, which represents an approximately 114-fold greater mass-based potency than the clinical α-glucosidase inhibitor acarbose (IC₅₀ = 1.07 ± 0.15 mg/mL, equivalent to 1,070 μg/mL) [1]. The kinetic mode of inhibition was characterized as mixed competitive and non-competitive, distinguishing fisetin's mechanism from the purely competitive inhibition exhibited by acarbose and suggesting the ability to attenuate enzyme activity through both active-site and allosteric interactions [1]. In a separate nanoencapsulation study, fisetin retained approximately 20-fold higher α-glucosidase inhibitory activity relative to acarbose following formulation processing, confirming that the potency advantage is robust to common pharmaceutical handling [2].

α-Glucosidase inhibition Antidiabetic screening Carbohydrate metabolism

SARS-CoV-2 Antiviral Efficacy: Fisetin Hydrate Outperforms Kaempferol and Luteolin in Calu-3 Cell-Based Infection Assays

In a comparative evaluation of seven flavonoids across three subclasses (isoflavone, flavone, flavonol) using Calu-3 human lung epithelial cells infected with SARS-CoV-2, fisetin demonstrated an EC₅₀ of 2.03 ± 0.10 μM with a selective index (SI = CC₅₀/EC₅₀) of 126 [1]. Within the flavonol subclass, fisetin's potency was intermediate between myricetin (EC₅₀ = 0.91 ± 0.05 μM, SI = 787) and kaempferol (EC₅₀ = 3.02 ± 0.15 μM, SI = 118), while outperforming all tested flavones and isoflavones: luteolin (EC₅₀ = 5.92 ± 0.30 μM), apigenin (EC₅₀ = 5.11 ± 0.26 μM), and genistein (EC₅₀ = 5.25 ± 0.26 μM) [1]. Mechanistically, fisetin was validated as a non-competitive inhibitor of the SARS-CoV-2 main protease (Mpro), with potency comparable to the repurposed drug atazanavir, and also demonstrated anti-inflammatory activity by decreasing TNF-α levels in infected Calu-3 supernatants [1].

SARS-CoV-2 Antiviral screening Mpro inhibition

Aqueous Solubility Advantage: Fisetin Hydrate Provides 35-Fold Higher Water Solubility Than Quercetin, Reducing Formulation Burden for In Vitro Assays

Systematic compilation of experimentally determined aqueous solubility values for flavonoid aglycones reveals that fisetin exhibits a water solubility of 0.01045 mg/mL, which is approximately 35-fold higher than quercetin (0.0003 mg/mL) and 3.8-fold higher than myricetin at pH 3 (0.00276 mg/mL), though lower than kaempferol (0.113 mg/mL) [1]. This solubility ranking is consistent with computational predictions: fisetin LogS (ESOL) = −3.35, compared to quercetin LogS = −3.16, and is corroborated by independent experimental reports confirming fisetin's classification as a BCS Class II compound with low aqueous solubility (0.002 mg/mL in one study) and high permeability, indicating dissolution-rate-limited absorption [2]. The practical consequence is that fisetin can be formulated as a homogeneous suspension at ≥5 mg/mL in CMC-Na vehicle for in vivo oral administration, whereas quercetin's near-insolubility in water (practically insoluble at <0.001 mg/mL) frequently necessitates co-solvent systems or nanoformulation even for in vitro cell-based studies .

Aqueous solubility Formulation development BCS classification

DPPH Radical Scavenging: Fisetin Hydrate Surpasses L-Ascorbic Acid and Trolox as a Cell-Free Antioxidant Benchmark

In a standardized DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay, fisetin demonstrated an IC₅₀ of 54 μM, which represents 1.6-fold greater potency than L-ascorbic acid (IC₅₀ = 87 μM) and 1.4-fold greater potency than the vitamin E analog trolox (IC₅₀ = 74 μM) [1]. This cell-free chemical antioxidant activity was confirmed to translate into cellular protection: in H₂O₂-treated HaCaT human keratinocytes, fisetin at 100 μM markedly suppressed oxidative stress as visualized by fluorescence microscopy, and the cellular antioxidant activity exceeded that of both L-ascorbic acid and trolox in the DCFH-DA-based assay [1]. In a broader comparative study of flavonoids using the DPPH platform, fisetin ranked second only to quercetin in antioxidant potency (quercetin > fisetin > baicalein > rutin > hesperetin > naringenin > chrysin) and outperformed the synthetic antioxidant butyl hydroxy anisole (BHA), while in the ABTS•⁺ assay, fisetin's TEAC value was 2.578 [2][3].

DPPH assay Radical scavenging Antioxidant benchmarking

High-Confidence Procurement Scenarios for 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one Hydrate Based on Quantified Differentiation Evidence


CDK6-Mediated Cancer Cell Cycle Research: Fisetin Hydrate as a Structurally Defined, Sub-Micromolar CDK6 Inhibitor Tool Compound

Investigators studying CDK4/6-dependent cell cycle regulation in cancer should prioritize fisetin hydrate over quercetin or kaempferol as a flavonoid-based chemical probe. The crystallographically validated, flipped binding orientation of fisetin within the CDK6 ATP pocket (PDB: 1XO2) provides a structurally unique pharmacophore distinct from quercetin, and the 30.6-fold potency advantage (IC₅₀ 0.85 vs 26 μM) enables experiments at concentrations where flavonoid polypharmacology (e.g., PI3K, Akt) is less likely to confound target-specific readouts [1][2]. The defined hydrate stoichiometry (CAS 345909-34-4) ensures reproducible weigh-and-dissolve preparation of stock solutions in DMSO (≥57 mg/mL), critical for dose-response consistency across independent replicate experiments.

Cancer Metabolism and LDHA-Targeted Drug Discovery: Fisetin Hydrate as the Most Potent Natural Flavonoid LDHA Inhibitor

Drug discovery programs targeting the Warburg effect via LDHA inhibition should select fisetin hydrate as their natural-product starting point or positive control based on the 0.066 μM IC₅₀—the strongest among 17 structurally diverse flavonoids tested under identical conditions [1]. The competitive inhibition mode with respect to NADH (Kᵢ = 0.024 μM) and the computationally validated binding stability (−33.928 kcal/mol) provide a well-characterized mechanistic framework for structure-based lead optimization. In contrast, the commonly substituted quercetin aglycone exhibits a 582-fold weaker IC₅₀ (38.4 μM), rendering it unsuitable as an LDHA reference inhibitor in biochemical screens [1].

Natural-Product Antidiabetic Screening: Fisetin Hydrate as a High-Potency α-Glucosidase Positive Control

Laboratories conducting high-throughput screens for plant-derived α-glucosidase inhibitors should adopt fisetin hydrate as an internal reference standard. Its IC₅₀ of 9.38 μg/mL surpasses the clinical drug acarbose by approximately 114-fold on a mass basis, providing a wide dynamic range for assay validation [1]. The mixed competitive/non-competitive inhibition kinetics of fisetin offer a mechanistically distinct control relative to acarbose's purely competitive profile, enabling the detection of allosteric inhibitor candidates that would be missed in acarbose-only validation protocols [1]. Importantly, fisetin's α-glucosidase inhibitory activity is retained (~20-fold over acarbose) after nanoencapsulation processing, supporting its use as a reference in formulation development studies [2].

Antiviral Counter-Screening Cascades: Fisetin Hydrate as a Flavonol-Class Mpro Inhibitor with Defined Selectivity Metrics

Virology groups conducting counter-screening of flavonoid libraries against SARS-CoV-2 should employ fisetin hydrate as a flavonol-subclass representative with established Calu-3 cell-based efficacy (EC₅₀ = 2.03 μM, SI = 126) and a validated non-competitive Mpro inhibition mechanism [1]. Fisetin's intermediate potency between myricetin and kaempferol, combined with its anti-inflammatory activity (TNF-α reduction), makes it a critical comparator for structure–activity relationship (SAR) studies aimed at decoupling antiviral efficacy from cytotoxicity. Its well-documented solubility profile (0.01045 mg/mL in water, 57 mg/mL in DMSO) facilitates reliable dose–response preparation without the precipitation artifacts that plague less soluble flavonols in cell culture medium [1][3].

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